Deprotection Outcome: Phenyl Phosphate vs. Methyl and Ethyl Phosphate – Viable Cleavage vs. Residue Decomposition
In a direct head‑to‑head comparison across five Boc‑Ser(PO₃R₂)‑OH derivatives (R = phenyl, benzyl, ethyl, methyl, tert‑butyl), Perich, Alewood and Johns demonstrated that hydrogenolysis (H₂/PtO₂) cleanly removed the phenyl and benzyl phosphate groups from protected Ser(PO₃Ph₂) and Ser(PO₃Bzl₂) tripeptides, affording the free phosphopeptide Glu‑Ser(P)‑Leu in near‑quantitative yield [1]. In stark contrast, attempts to cleave the ethyl or methyl phosphate groups from the corresponding Ser(PO₃Et₂) and Ser(PO₃Me₂) tripeptides by acidolytic or silylitic treatment led to decomposition of the O‑phosphoseryl residue, yielding no usable product [1]. This result establishes the phenyl (diphenyl) protecting group as one of only two synthetically viable options within this five‑derivative panel.
| Evidence Dimension | Deprotection outcome: yield of free O‑phosphoseryl peptide Glu‑Ser(P)‑Leu |
|---|---|
| Target Compound Data | Near‑quantitative yield (phenyl phosphate, hydrogenolytic cleavage) |
| Comparator Or Baseline | Methyl and ethyl phosphate: decomposition of the phosphoseryl residue (no isolable product); Benzyl phosphate: near‑quantitative yield (hydrogenolytic cleavage); tert‑Butyl phosphate: quantitative yield (acidolytic cleavage) |
| Quantified Difference | Near‑quantitative vs. complete decomposition (phenyl/benzyl vs. methyl/ethyl); Quantitative yield also achievable with tert‑butyl (acidolysis). |
| Conditions | Boc‑Glu(OBzl)‑Ser(PO₃R₂)‑Leu‑OBzl tripeptides; hydrogenolysis (H₂/PtO₂) for phenyl/benzyl; acidolytic (HBr/CF₃CO₂H) or silylitic treatment for methyl/ethyl |
Why This Matters
This directly dictates synthetic viability: the methyl and ethyl analogues are functionally useless for phosphopeptide synthesis, while the phenyl analogue delivers the free phosphopeptide in near‑quantitative yield, making it a genuine procurement‑relevant choice alongside the benzyl and tert‑butyl variants.
- [1] Perich JW, Alewood PF, Johns RB. Synthesis of Casein-Related Peptides and Phosphopeptides. VII. The Efficient Synthesis of Ser(P)-Containing Peptides by the Use of Boc-Ser(PO3R2)-OH Derivatives. Australian Journal of Chemistry, 1991, 44, 233-252. View Source
